molecular formula C13H14FN3OS B2463886 1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea CAS No. 1286709-74-7

1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea

Cat. No. B2463886
CAS RN: 1286709-74-7
M. Wt: 279.33
InChI Key: QDBDCUBTRGNCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea” is a chemical compound that has emerged as a promising drug candidate in the field of medicinal chemistry. It is also known as CP-69799. This compound is a derivative of 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea, which were designed and synthesized as novel anti-Parkinsonian agents .


Synthesis Analysis

The synthesis of 1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives, which includes “1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea”, involves the use of hydrazonoyl halides as precursors . The yield of the synthesis process was reported to be 90% .


Molecular Structure Analysis

The molecular formula of “1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea” is C13H14FN3OS, and its molecular weight is 279.33. The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea” include a melting point of 308°C . Parameters for Lipinski’s rule of 5 were calculated computationally because pharmacokinetic and metabolic behaviors in the body often are linked to the physical properties of a compound .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazole derivatives, including CP-69799, have demonstrated antitumor and cytotoxic effects. Researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on human tumor cell lines. CP-69799 exhibited potent effects against prostate cancer cells .

Future Directions

The future directions for “1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea” could involve further studies to confirm their binding with the human A2A receptor for the design and development of potent antagonists . These compounds could potentially be developed into suitable drug candidates for the treatment of Parkinson’s disease .

Mechanism of Action

Target of Action

Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with their targets in various ways, leading to their diverse biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities . For example, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Pharmacokinetics

It is known that the pharmacokinetic and metabolic behaviors in the body often are linked to the physical properties of a compound . None of the synthesized compounds violated Lipinski’s rule, making them suitable drug candidates for the treatment of various diseases .

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities . For example, some compounds showed significant analgesic and anti-inflammatory activities .

Action Environment

It is known that the effectiveness of a compound can be influenced by various factors, including its physical properties, the environment in which it is used, and the specific characteristics of its targets .

properties

IUPAC Name

1-cyclopentyl-3-(4-fluoro-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3OS/c14-9-6-3-7-10-11(9)16-13(19-10)17-12(18)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBDCUBTRGNCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.